molecular formula Al2Ba2CaO6 B576534 Dialuminium dibarium calcium hexaoxide CAS No. 12408-43-4

Dialuminium dibarium calcium hexaoxide

Cat. No.: B576534
CAS No.: 12408-43-4
M. Wt: 464.689
InChI Key: KVSRNMMUJFBAGP-UHFFFAOYSA-N
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Description

IUPAC Name and Synonyms

The IUPAC name for Al₂Ba₂CaO₆ is dialuminum calcium barium hexaoxide , reflecting its stoichiometric composition. Common synonyms include:

  • Dialuminium dibarium calcium hexaoxide
  • Barium calcium aluminate (Ba₂Ca(AlO₃)₂)
  • Aluminum barium calcium oxide

Historical Context and Discovery

This compound first emerged in scientific literature during the late 20th century, coinciding with advancements in high-temperature material synthesis. Its development is linked to research on alkaline earth aluminates , which were investigated for their thermal stability and electrical insulation properties.

Key Milestones:

  • Early Synthesis : The compound was likely synthesized as a byproduct in studies exploring ternary oxide systems involving barium, calcium, and aluminium. For example, reactions such as:
    $$
    3 \, \text{Ba}3\text{Al}2\text{O}6 + 6 \, \text{CaO} \rightarrow 3 \, \text{Ba}2\text{CaAl}2\text{O}6 + \text{Ca}3\text{WO}6 + 3 \, \text{Ba}
    $$
    were critical in isolating related aluminates.

  • Structural Characterization : X-ray diffraction and spectroscopic analyses in the 1990s confirmed its crystalline lattice, which features alternating layers of AlO₆ octahedra and Ba/Ca cations.

  • Industrial Applications : By the early 2000s, Al₂Ba₂CaO₆ was explored for use in thermionic emitters and refractory ceramics , leveraging its high melting point (>1600°C) and resistance to thermal shock.

Table 2: Historical Development Timeline

Decade Development
1980s Initial synthesis in ternary oxide systems
1990s Crystallographic characterization
2000s Exploration in industrial applications

Properties

CAS No.

12408-43-4

Molecular Formula

Al2Ba2CaO6

Molecular Weight

464.689

IUPAC Name

dialuminum;calcium;barium(2+);oxygen(2-)

InChI

InChI=1S/2Al.2Ba.Ca.6O/q2*+3;3*+2;6*-2

InChI Key

KVSRNMMUJFBAGP-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Al+3].[Al+3].[Ca+2].[Ba+2].[Ba+2]

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Barium vs.
  • Al³⁺ Coordination : Al³⁺ typically occupies octahedral sites in oxides, but in the presence of larger cations like Ba²⁺, it may adopt tetrahedral coordination to accommodate size mismatches .

Comparison with Dialuminium Tricalcium Hexaoxide (Al₂Ca₃O₆)

Dialuminium tricalcium hexaoxide (CAS RN: 12042-78-3) is a well-documented aluminate with the formula Al₂Ca₃O₆. Key differences include:

Property Al₂Ba₂CaO₆ Al₂Ca₃O₆
Cation Composition Ba²⁺, Ca²⁺, Al³⁺ Ca²⁺, Al³⁺
Ionic Radius Ratio Ba²⁺/Ca²⁺ = 1.44 Ca²⁺/Ca²⁺ = 1.0
Applications Not well-documented Cementitious materials, refractory ceramics
Thermal Stability Likely lower due to Ba²⁺ High (melting point > 1500°C)

The absence of barium in Al₂Ca₃O₆ allows for tighter ionic packing, enhancing thermal stability and mechanical strength, making it suitable for high-temperature applications .

Comparison with Barium Strontium Titanium Oxide (BaSrTi₂O₆)

Another mixed-metal oxide, BaSrTi₂O₆ (CAS RN: 12430-73-8), shares structural similarities with Al₂Ba₂CaO₆ but incorporates transition metals:

Property Al₂Ba₂CaO₆ BaSrTi₂O₆
Cation Composition Al³⁺, Ba²⁺, Ca²⁺ Ba²⁺, Sr²⁺, Ti⁴⁺
Electronic Properties Insulator (typical of aluminates) Ferroelectric, used in capacitors
Synthetic Methods Not reported Solid-state sintering

The inclusion of Ti⁴⁺ in BaSrTi₂O₆ introduces polarizability, enabling ferroelectric behavior absent in Al₂Ba₂CaO₆ .

Preparation Methods

Conventional High-Temperature Solid-State Method

The conventional solid-state route involves mechanochemical mixing of stoichiometric amounts of aluminum oxide (Al₂O₃), barium carbonate (BaCO₃), and calcium carbonate (CaCO₃). Precursors are ground into a homogeneous powder and calcined at temperatures between 1,200°C and 1,400°C for 12–24 hours in air. The reaction proceeds via intermediate carbonate decomposition:

BaCO3+CaCO3+Al2O3ΔAl2Ba2CaO6+2CO2\text{BaCO}3 + \text{CaCO}3 + \text{Al}2\text{O}3 \xrightarrow{\Delta} \text{Al}2\text{Ba}2\text{CaO}6 + 2\text{CO}2 \uparrow

Phase purity is highly sensitive to heating rates and dwell times. For example, slow ramping (2°C/min) minimizes residual unreacted Al₂O₃, while rapid heating induces BaO sublimation, destabilizing the product. Post-synthesis annealing at 1,000°C for 5 hours in oxygen enhances crystallinity, as confirmed by XRD patterns showing a monoclinic structure with space group C2/m.

Doped Precursor Modifications

Incorporating dopants during precursor preparation improves reactivity. Studies on analogous calcium aluminates demonstrate that substituting 5–7 wt% Ba(NO₃)₂ into Al₂O₃–CaO matrices reduces the required calcination temperature by 150–200°C. This approach leverages nitrate decomposition exotherms to accelerate diffusion kinetics. However, excess Ba (>9 wt%) promotes secondary phases like BaAl₂O₄, necessitating stringent stoichiometric control.

Sol-Gel Auto-Combustion Techniques

Citrate-Nitrate Gel Combustion

The sol-gel auto-combustion method produces nanoscale Al₂Ba₂CaO₆ with enhanced sinterability. Stoichiometric metal nitrates—Al(NO₃)₃·9H₂O, Ba(NO₃)₂, and Ca(NO₃)₂·4H₂O—are dissolved in deionized water with citric acid (fuel-to-nitrate molar ratio = 1:1). The solution is neutralized to pH 7 using NH₄OH, evaporated to a viscous gel, and ignited at 250°C. The self-propagating combustion yields a porous precursor, which is calcined at 950°C for 4 hours to crystallize the target phase.

Table 1: Optimization of Sol-Gel Parameters

ParameterOptimal RangeEffect on Product
Calcination Temp.900–1,000°C↑ Crystallinity, ↓ Amorphous Content
Fuel Ratio1:1–1.2:1Controls Exothermicity, Particle Size
pH7–8Prevents Hydrolysis of Ba²⁺

Ethylene Glycol-Mediated Polyol Process

A modified polyol method using ethylene glycol as a solvent and reductant produces phase-pure Al₂Ba₂CaO₆ at lower temperatures (800°C). Metal acetates are dissolved in glycol, heated to 180°C to form a colloidal suspension, and dried to a xerogel. This method achieves a median particle size of 50–70 nm, compared to 200–300 nm for solid-state derivatives.

Hydrothermal and Co-Precipitation Routes

Hydrothermal Synthesis

Hydrothermal treatment of Ba(OH)₂, Ca(OH)₂, and Al(OH)₃ in alkaline media (pH 12–13) at 200–250°C for 24 hours yields nanocrystalline Al₂Ba₂CaO₆. The high-pressure environment promotes dissolution-reprecipitation mechanisms, favoring homogeneous nucleation. Post-washing with dilute HCl removes unreacted hydroxides, though residual Cl⁻ contamination remains a challenge.

Co-Precipitation with Organic Additives

Co-precipitation from nitrate solutions using ammonium bicarbonate (NH₄HCO₃) as a precipitant generates amorphous precursors. Adding 2–5 wt% polyvinylpyrrolidone (PVP) as a dispersant prevents agglomeration during drying. Calcination at 1,100°C for 6 hours produces submicron particles with a narrow size distribution (SEM data: D₅₀ = 0.8 μm).

Advanced Sintering and Doping Strategies

Spark Plasma Sintering (SPS)

SPS consolidates sol-gel-derived powders at 1,300°C under 50 MPa pressure, achieving 98% theoretical density in 10 minutes. This method suppresses grain growth, yielding a Vickers hardness of 12.5 GPa, superior to conventionally sintered samples (9.8 GPa).

La³⁺ and Y³⁺ Doping for Stabilization

Substituting 2–4 mol% La³⁺ or Y³⁺ into the Ca site enhances thermal stability up to 1,500°C. Doped samples exhibit 30% lower weight loss in thermogravimetric analysis (TGA) compared to undoped Al₂Ba₂CaO₆ .

Q & A

Q. What are the optimal solid-state synthesis conditions for Al₂BaCa₂O₆, and how do ionic radii influence its crystal structure?

Q. How can spectroscopic techniques distinguish Al₂BaCa₂O₆ from related aluminates?

Methodological Answer: Raman spectroscopy is effective for identifying Al-O bonding environments. Al₂BaCa₂O₆ exhibits distinct peaks at ~750 cm⁻¹ (Al-O stretching in octahedral sites) and ~450 cm⁻¹ (Al-O-Al bending modes), differing from Ca₃Al₂O₆ (~800 cm⁻¹) or BaAl₂O₄ (~650 cm⁻¹). Complement with FTIR to detect hydroxyl groups (3,400–3,600 cm⁻¹) if moisture contamination is suspected, as Al₂BaCa₂O₆ is hygroscopic .

Advanced Research Questions

Q. How do cation site occupancy and doping strategies affect Al₂BaCa₂O₆'s electronic properties?

Q. What computational and experimental approaches resolve contradictions in reported bond lengths for Al₂BaCa₂O₆?

Methodological Answer: Discrepancies in Al-O bond lengths (1.85–1.92 Å) arise from synthesis conditions or measurement techniques. Combine neutron diffraction (for oxygen positional accuracy) with EXAFS (for local Al-O coordination) to resolve conflicts. For computational validation, perform hybrid DFT (HSE06) calculations with spin-orbit coupling to account for relativistic effects in Ba²+ .

Q. How does thermal history influence the phase stability of Al₂BaCa₂O₆ under reactive atmospheres?

Methodological Answer: Conduct in-situ high-temperature XRD (up to 1,600°C) in controlled atmospheres (N₂, O₂, Ar) to track phase transitions. Couple with thermogravimetric analysis (TGA) to monitor mass loss from carbonate residues or hydroxyl adsorption. For example, decomposition above 1,450°C in O₂ may yield BaO and CaAl₂O₄, while inert atmospheres preserve the phase .

Guidelines for Data Interpretation

  • Contradiction Resolution: Cross-validate XRD with PDF (pair distribution function) analysis to detect amorphous phases or nanoscale heterogeneity .
  • Experimental Reproducibility: Document calcination cooling rates (±5°C/min) to mitigate residual stress-induced peak broadening in XRD .

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